4-Bromo-3-chloro-2-iodoaniline

Physicochemical property Volatility Purification

4-Bromo-3-chloro-2-iodoaniline (CAS 1426566-90-6) is a polyhalogenated aromatic amine bearing three distinct halogen substituents (iodo, bromo, chloro) at the 2-, 3-, and 4-positions of the aniline ring. With a molecular formula of C₆H₄BrClIN and a molecular weight of 332.36 g/mol, this compound serves as a versatile synthetic intermediate whose primary value proposition lies in the orthogonal reactivity of its carbon–halogen bonds, enabling programmed, sequential cross-coupling reactions.

Molecular Formula C6H4BrClIN
Molecular Weight 332.36 g/mol
CAS No. 1426566-90-6
Cat. No. B1444071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-2-iodoaniline
CAS1426566-90-6
Molecular FormulaC6H4BrClIN
Molecular Weight332.36 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)I)Cl)Br
InChIInChI=1S/C6H4BrClIN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
InChIKeyCWBOOQXLEPXAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chloro-2-iodoaniline (CAS 1426566-90-6): A Triple-Halogen Aniline Building Block for Sequential Functionalization


4-Bromo-3-chloro-2-iodoaniline (CAS 1426566-90-6) is a polyhalogenated aromatic amine bearing three distinct halogen substituents (iodo, bromo, chloro) at the 2-, 3-, and 4-positions of the aniline ring [1]. With a molecular formula of C₆H₄BrClIN and a molecular weight of 332.36 g/mol, this compound serves as a versatile synthetic intermediate whose primary value proposition lies in the orthogonal reactivity of its carbon–halogen bonds, enabling programmed, sequential cross-coupling reactions . Its physicochemical profile — predicted boiling point of 340.1 °C, density of 2.3 g/cm³, and XLogP3-AA of 3.2 — distinguishes it from less heavily halogenated aniline analogs and positions it for applications requiring differentiated halogen selectivity in medicinal chemistry and materials science [1].

Why Generic Substitution Fails for 4-Bromo-3-chloro-2-iodoaniline (CAS 1426566-90-6)


Polyhalogenated anilines cannot be interchangeably substituted because the identity, number, and positional arrangement of halogen atoms directly dictate the selectivity and sequence of palladium-catalyzed cross-coupling reactions [1]. The oxidative addition rates of aryl halides to Pd(0) follow the established hierarchy C–I > C–Br >> C–Cl, with aryl bromides reacting approximately 10³ times faster than aryl chlorides under standard conditions [2]. In 4-Bromo-3-chloro-2-iodoaniline, the iodine at position 2 is the most reactive site, the bromine at position 4 is moderately reactive, and the chlorine at position 3 is the least reactive, creating a chemically encoded reaction sequence that is absent in analogs bearing only one or two halogen types [1][2]. Replacing this compound with, for example, 4-bromo-2-iodoaniline (CAS 66416-72-6) or 3-chloro-4-iodoaniline (CAS 135050-44-1) would fundamentally alter the regiochemical outcome of any sequential coupling strategy, potentially leading to incorrect constitutional isomers or failed syntheses.

Quantitative Differentiation Evidence for 4-Bromo-3-chloro-2-iodoaniline (CAS 1426566-90-6) Versus Closest Analogs


Physicochemical Differentiation: Boiling Point Comparison of 4-Bromo-3-chloro-2-iodoaniline vs. Di-Halogen Aniline Analogs

The predicted boiling point of 4-Bromo-3-chloro-2-iodoaniline (340.1 ± 42.0 °C at 760 mmHg) is substantially higher than that of the di-halogen analog 4-bromo-2-iodoaniline (297.9 °C at 760 mmHg) and 3-chloro-4-iodoaniline (312.8 °C at 760 mmHg) . This difference of 27–42 °C arises from the increased molecular weight and polarizability conferred by the third halogen substituent.

Physicochemical property Volatility Purification

Density Differentiation of 4-Bromo-3-chloro-2-iodoaniline vs. 4-Bromo-2-iodoaniline

The predicted density of 4-Bromo-3-chloro-2-iodoaniline (2.3 ± 0.1 g/cm³) is marginally higher than that of 4-bromo-2-iodoaniline (2.292 g/cm³) . While the difference is small (≈0.01 g/cm³), the tri-halogenated compound lacks a defined melting point in vendor specifications, whereas 4-bromo-2-iodoaniline consistently exhibits a melting range of 69–72 °C, indicating a crystalline solid phase . This suggests that 4-Bromo-3-chloro-2-iodoaniline may exist as an amorphous or low-melting solid, which has implications for formulation and handling.

Density Crystallinity Physical form

Orthogonal Halogen Selectivity in Cross-Coupling: 4-Bromo-3-chloro-2-iodoaniline vs. Positional Isomers

In palladium-catalyzed cross-coupling, aryl iodides undergo oxidative addition approximately 10³ times faster than aryl bromides and >10⁵ times faster than aryl chlorides [1]. The 1,2,3-trisubstituted pattern of 4-Bromo-3-chloro-2-iodoaniline places the most reactive iodo group (position 2) adjacent to the amino directing group, while the bromo (position 4) and chloro (position 3) groups occupy distinct electronic environments. In contrast, the positional isomer 5-bromo-2-chloro-3-iodoaniline (CAS 1263376-97-1) arranges these halogens differently, altering the electronic influence of the amino group on each C–X bond . The C–I bond at position 2 in the target compound experiences greater ortho-activation from the NH₂ group, potentially further enhancing its already dominant reactivity.

Cross-coupling Chemoselectivity Sequential functionalization

Prioritized Application Scenarios for 4-Bromo-3-chloro-2-iodoaniline (CAS 1426566-90-6) Based on Quantitative Differentiation Evidence


Sequential, Programmed Synthesis of Trisubstituted Biaryl Pharmacophores

The 10⁵-fold rate discrimination among the C–I, C–Br, and C–Cl bonds in 4-Bromo-3-chloro-2-iodoaniline enables chemists to execute three sequential Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings in a predetermined order without intermediate protecting group manipulation [1]. This capability is directly relevant to medicinal chemistry programs constructing ATP-competitive kinase inhibitor scaffolds, where the amino group serves as a key hydrogen-bond donor, and each halogen position can be independently elaborated to explore structure–activity relationships [1]. Procurement of this specific tri-halogenated scaffold eliminates the need for orthogonal protection and deprotection steps, reducing step count and improving overall yield in library synthesis.

Synthesis of Radiolabeled or Isotopically Enriched Diagnostic Agents

The presence of iodine at position 2 makes 4-Bromo-3-chloro-2-iodoaniline a suitable precursor for radioiodination (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) via isotopic exchange or tributylstannane intermediates, while the bromine and chlorine atoms remain available for subsequent functionalization [1]. The higher boiling point (340.1 °C) relative to lighter di-halogen analogs ensures greater thermal stability during radiolabeling protocols that may involve elevated temperatures . This scenario is aligned with the development of S1P receptor imaging agents and other targeted radiopharmaceuticals where specific halogen positioning is critical for biological activity [1].

Building Block for Halogen-Bonding-Directed Supramolecular Assemblies

Iodine forms stronger halogen bonds than bromine, which in turn forms stronger halogen bonds than chlorine [1]. The 1,2,3-trisubstituted pattern in 4-Bromo-3-chloro-2-iodoaniline creates a gradient of σ-hole potentials across the aromatic ring, which can be exploited in crystal engineering to achieve predictable, directional supramolecular architectures [1]. This unique spatial arrangement of three distinct halogen-bond donors is not available in any single di-halogen aniline analog, making this compound a strategic procurement choice for research groups investigating halogen-bonding motifs in functional materials.

Precursor for Late-Stage Functionalization in Agrochemical Discovery

The high boiling point and thermal stability of 4-Bromo-3-chloro-2-iodoaniline make it suitable for agrochemical synthesis programs that require robust intermediates capable of withstanding diverse reaction conditions [1]. Its three orthogonal reactive sites allow for the rapid generation of compound libraries around a central aniline core, accelerating the hit-to-lead optimization process for herbicides, fungicides, and insecticides where halogen substitution patterns profoundly influence potency and environmental persistence .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-chloro-2-iodoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.